molecular formula C18H14ClNO2 B2785252 (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide CAS No. 887346-99-8

(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide

Cat. No. B2785252
CAS RN: 887346-99-8
M. Wt: 311.77
InChI Key: AIEGLWWGBZTFEW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide, also known as CCPP, is a synthetic compound that belongs to the class of enamide compounds. CCPP has been studied for its potential use in various scientific research applications, including anticancer and anti-inflammatory activities. In

Mechanism of Action

The mechanism of action of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is not fully understood. However, studies have suggested that this compound exerts its anticancer and anti-inflammatory activities through the inhibition of various signaling pathways. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation. In another study conducted by Yao et al. (2019), this compound was found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al. (2018), this compound was found to induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells. The study also showed that this compound inhibited the migration and invasion of cancer cells. In another study conducted by Yao et al. (2019), this compound was found to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Advantages and Limitations for Lab Experiments

(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using a multistep process. This compound has been shown to exhibit potent anticancer and anti-inflammatory activities, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. The yield of this compound obtained through the synthesis method is relatively low, which may limit its use in large-scale experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular pathways through which this compound exerts its anticancer and anti-inflammatory activities may lead to the development of more effective therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound. This information may help to optimize the dosing and administration of this compound in clinical settings. Finally, future studies may investigate the potential use of this compound in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic efficacy.

Synthesis Methods

(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzoic acid with potassium hydroxide, followed by the reaction of the resulting product with 3-acetylchromone in the presence of sodium hydride. The final step involves the reaction of the resulting product with acryloyl chloride in the presence of triethylamine. The yield of this compound obtained through this method is approximately 45%.

Scientific Research Applications

(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has been studied for its potential use in various scientific research applications, including anticancer and anti-inflammatory activities. In a study conducted by Zhang et al. (2018), this compound was found to exhibit potent anticancer activity against human hepatocellular carcinoma cells. The study showed that this compound inhibited the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In another study conducted by Yao et al. (2019), this compound was found to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

properties

IUPAC Name

(E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c19-15-6-2-3-7-16(15)20-18(21)10-9-13-11-14-5-1-4-8-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEGLWWGBZTFEW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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